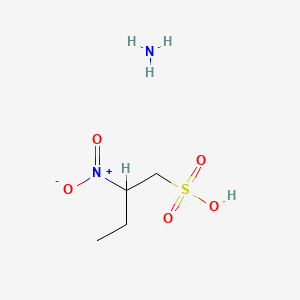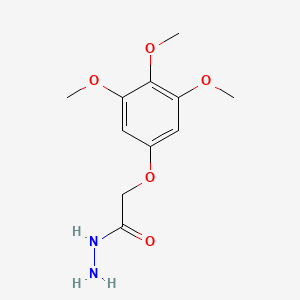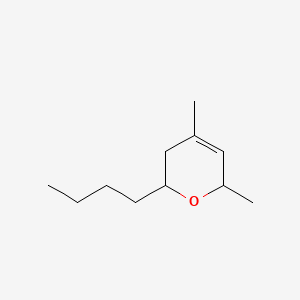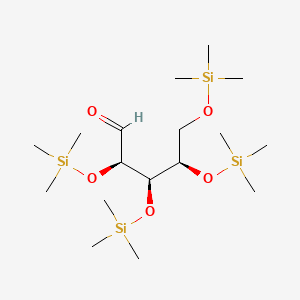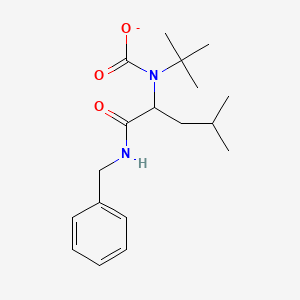
N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a benzyl group, a tert-butyl group, and a carboxylate group attached to a leucinamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide typically involves the reaction of leucinamide with benzyl chloride and tert-butyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydroxylamine and nitrone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include hydroxylamine, nitrone, and substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of the benzyl and tert-butyl groups enhances its binding affinity and specificity towards the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-tert-butylamine: This compound is similar in structure but lacks the carboxylate group.
N-tert-Butylbenzylamine: Another similar compound with a different substitution pattern on the amine group.
Uniqueness
N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide is unique due to the presence of the carboxylate group, which imparts distinct chemical properties and enhances its reactivity and binding affinity in biochemical applications.
Propiedades
Número CAS |
101669-45-8 |
|---|---|
Fórmula molecular |
C18H27N2O3- |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-[1-(benzylamino)-4-methyl-1-oxopentan-2-yl]-N-tert-butylcarbamate |
InChI |
InChI=1S/C18H28N2O3/c1-13(2)11-15(20(17(22)23)18(3,4)5)16(21)19-12-14-9-7-6-8-10-14/h6-10,13,15H,11-12H2,1-5H3,(H,19,21)(H,22,23)/p-1 |
Clave InChI |
CIQMCAYITWMJAC-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CC(C(=O)NCC1=CC=CC=C1)N(C(=O)[O-])C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


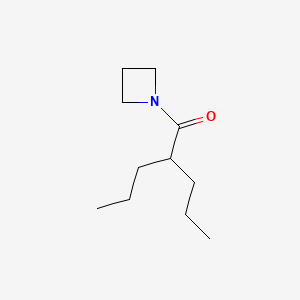
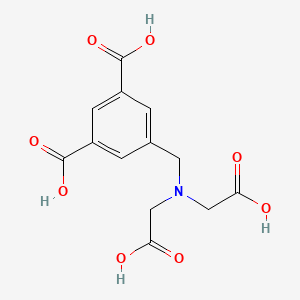

![1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B13748524.png)
![Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B13748529.png)
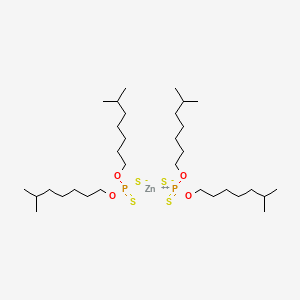
![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)
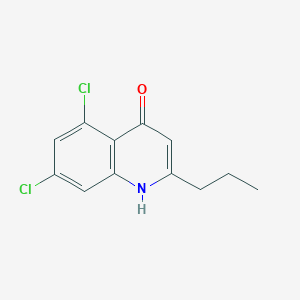
![sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B13748546.png)
